Azido-PEG7-amine

Catalog No.
S520297
CAS No.
1333154-77-0
M.F
C16H34N4O7
M. Wt
394.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG7-amine

CAS Number

1333154-77-0

Product Name

Azido-PEG7-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C16H34N4O7

Molecular Weight

394.46 g/mol

InChI

InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2

InChI Key

VZKXLNRXAFTBOW-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Solubility

Soluble in DMSO

Synonyms

Azido-PEG7-amine, Amino-PEG7-azide

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Description

The exact mass of the compound Azido-PEG7-amine is 394.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation with Click Chemistry

Azido-PEG7-amine is a popular linker for bioconjugation reactions utilizing click chemistry []. The azide group can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-tagged biomolecules []. This reaction forms a stable triazole linkage, creating a covalent bond between Azido-PEG7-amine and the target molecule.

Alternatively, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur when the target molecule contains strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups []. SPAAC offers advantages like faster reaction rates and reduced dependence on copper catalysts.

Due to the ease and efficiency of click chemistry, Azido-PEG7-amine is a versatile tool for attaching various functionalities to biomolecules like antibodies, proteins, and nanoparticles [].

PEGylation for Improved Biomolecule Properties

The PEG spacer in Azido-PEG7-amine offers several benefits when conjugated to biomolecules:

  • Increased Water Solubility: PEG is a hydrophilic polymer, and its presence enhances the water solubility of the conjugated biomolecule. This improved solubility is crucial for in vivo applications and facilitates handling in aqueous buffers often used in biological research.
  • Reduced Immunogenicity: PEGylation can mask the immunogenic regions of a biomolecule, making it less recognizable by the immune system. This reduction in immunogenicity is particularly important for therapeutic applications where repeated administration might be necessary.
  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a biomolecule, influencing its distribution and elimination in the body. This modification can be used to improve the circulation time of drugs or imaging agents in the body.

Azido-PEG7-amine is a heterofunctional compound characterized by the presence of an azide group and an amine group, linked by a seven-unit polyethylene glycol (PEG) chain. Its chemical structure can be represented as 23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-amine. This compound is notable for its applications in click chemistry, particularly in the development of antibody-drug conjugates and proteolysis-targeting chimeras. The azide functionality allows it to participate in copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions, facilitating the formation of stable triazole linkages essential for various biochemical applications .

Azido-PEG7-amine acts as a linker molecule in bioconjugation. It covalently attaches biomolecules (e.g., antibodies, drugs) with different functionalities through its azide and amine groups. The PEG spacer provides crucial benefits like improved water solubility, reduced aggregation, and potentially enhanced circulation time in biological systems [].

While comprehensive data on Azido-PEG7-amine's specific hazards might be limited, it's generally recommended to handle following standard laboratory safety protocols:

  • Wear gloves, eye protection, and protective clothing when handling.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction facilitates the formation of a stable triazole linkage when the azide group reacts with an alkyne in the presence of a copper catalyst. This reaction is widely utilized in bioconjugation and polymer chemistry .
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Unlike CuAAC, this reaction does not require a catalyst. It occurs between the azide group and a strained alkyne, such as dibenzocyclooctyne or bicyclononyne, resulting in a stable triazole linkage .

These reactions are crucial for synthesizing complex biomolecules and modifying surfaces in various applications.

Azido-PEG7-amine exhibits significant biological activity primarily through its role as a linker in the synthesis of antibody-drug conjugates and proteolysis-targeting chimeras. The azide group enables selective targeting of specific cells, influencing cellular functions such as signaling pathways and gene expression. While specific cellular effects of Azido-PEG7-amine are not extensively documented, its incorporation into larger constructs like antibody-drug conjugates enhances their therapeutic efficacy by enabling targeted delivery of cytotoxic agents to cancer cells .

The synthesis of Azido-PEG7-amine typically involves the following steps:

  • Starting Materials: The process begins with a polyethylene glycol precursor and an azide-containing reagent.
  • Reaction Conditions: The reaction is generally conducted in solvents such as dimethyl sulfoxide under controlled conditions to facilitate the reaction.
  • Purification: Following synthesis, the product is purified using techniques like column chromatography to obtain high-purity Azido-PEG7-amine.

In industrial settings, large-scale synthesis may involve automated systems to optimize yield and purity .

Azido-PEG7-amine has diverse applications across various fields:

  • Bioconjugation: It serves as a crosslinking reagent for attaching biomolecules through click chemistry.
  • Drug Delivery: The compound is utilized in developing targeted drug delivery systems, particularly in cancer therapy.
  • Hydrogels: It can be incorporated into PEG hydrogels for biomedical applications.
  • Surface Functionalization: Azido-PEG7-amine is used to modify surfaces for enhanced biocompatibility or specific binding properties .

The interaction studies involving Azido-PEG7-amine primarily focus on its reactivity with alkyne-containing molecules via click chemistry. These studies demonstrate its ability to form stable triazole linkages that are critical for constructing complex biomolecular architectures. The effectiveness of these interactions is influenced by environmental factors such as pH and temperature, which can affect reaction kinetics and product stability .

Several compounds share structural similarities with Azido-PEG7-amine, each possessing unique characteristics:

Compound NameFunctional GroupsUnique Features
Azido-PEG8-acidAzide, Carboxylic AcidContains a carboxylic acid for amide bond formation
Azido-dPEG4-aminoAzide, AmineShorter PEG chain (four units), used in similar applications
Azido-BiotinAzide, BiotinBiotin functionality allows for strong binding to streptavidin
Azido-PEG12-alcoholAzide, AlcoholLonger PEG chain (twelve units), enhancing solubility and flexibility

Azido-PEG7-amine stands out due to its balanced length of the PEG chain and dual functional groups that facilitate both bioconjugation and drug delivery applications effectively .

Azido-PEG7-amine, chemically known as 23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-amine, represents a heterobifunctional polyethylene glycol derivative with significant applications in bioconjugation chemistry [7]. The industrial-scale synthesis of this compound requires carefully optimized protocols to ensure high purity, yield, and reproducibility [2]. The compound features a seven-unit polyethylene glycol chain with an azide group at one terminus and an amine group at the other, making it particularly valuable for click chemistry applications [3] [6].

PEG-Azide Coupling Strategies

The synthesis of Azido-PEG7-amine typically begins with the preparation of azido-functionalized polyethylene glycol intermediates through several established coupling strategies [3]. One predominant approach involves the activation of hydroxyl-terminated polyethylene glycol through mesylation or tosylation, followed by nucleophilic substitution with sodium azide [15] [17].

The mesylate activation pathway proceeds through the reaction of polyethylene glycol with methanesulfonyl chloride in the presence of triethylamine, typically conducted at low temperatures (-10°C to 0°C) to control the reaction kinetics [18]. This activation creates an excellent leaving group for subsequent nucleophilic substitution [2]. The reaction is typically performed in dichloromethane under anhydrous conditions to prevent side reactions [18].

PEG-OH + CH₃SO₂Cl → PEG-OSO₂CH₃ + HCl

Following activation, the mesylate-activated polyethylene glycol undergoes nucleophilic substitution with sodium azide in dimethylformamide at elevated temperatures (80°C) to yield the azido-terminated polyethylene glycol [2] [17]. This reaction typically requires 24-48 hours for complete conversion [2].

PEG-OSO₂CH₃ + NaN₃ → PEG-N₃ + Na⁺OSO₂CH₃⁻

For industrial-scale production, reactor design considerations are critical to maintain reaction efficiency and safety [21]. Glass-lined vessels are preferred over stainless steel to minimize potential catalytic decomposition of azide intermediates [12]. Temperature control systems must be robust to prevent localized hot spots that could lead to decomposition or side reactions [12] [21].

An alternative approach utilizes tosylate activation instead of mesylation, which offers improved stability of the activated intermediate [17]. The tosylate group provides similar leaving group capabilities while being less reactive toward hydrolysis, which can be advantageous for large-scale production [15] [17].

Activation MethodAdvantagesReaction ConditionsConversion Rate
Mesylate ActivationFaster reaction kinetics-10°C to 0°C, CH₂Cl₂, Et₃N>95%
Tosylate ActivationImproved intermediate stability0°C to 25°C, CH₂Cl₂, Et₃N>90%

Amine Group Functionalization Techniques

The introduction of the amine functionality to create Azido-PEG7-amine can be accomplished through several synthetic routes, each with distinct advantages for industrial-scale production [2] [4].

One efficient approach involves the reduction of the azide group in α,ω-diazido polyethylene glycol to selectively convert one azide terminus to an amine while preserving the other [2]. This selective reduction can be achieved using zinc in the presence of ammonium chloride, which offers a safer alternative to traditional phosphine-based reducing agents for large-scale synthesis [2] [15].

N₃-PEG-N₃ + Zn/NH₄Cl → H₂N-PEG-N₃ + N₂

The zinc reduction method typically employs a biphasic system of tetrahydrofuran and water, with the reaction proceeding at 80°C for 48-72 hours [2]. This approach yields the desired amino-azido polyethylene glycol with conversion rates exceeding 95% and isolated yields of 74-95% [2].

An alternative method involves enzyme-catalyzed amine functionalization using Candida antarctica lipase B (CALB) to catalyze the esterification of tert-butyloxycarbonyl (tBOC)-protected amino acids with hydroxyl-terminated polyethylene glycol [4]. Following esterification, deprotection yields the amine-functionalized polyethylene glycol [4]. This enzymatic approach offers high selectivity and mild reaction conditions, though it may be less amenable to industrial-scale production due to enzyme cost and stability considerations [4].

For direct conversion of hydroxyl-terminated polyethylene glycol to amine-terminated derivatives, a catalytic amination approach using aqueous ammonia at elevated temperatures has been reported [2]. However, this method shows decreased conversion efficiency with increasing molecular weight and may not be optimal for Azido-PEG7-amine synthesis [2].

Amine Functionalization MethodReaction ConditionsAdvantagesConversion Rate
Zinc/NH₄Cl Reduction80°C, THF/H₂O, 48-72hSafer than phosphine reagents, simple workup>95%
Enzymatic Esterification25-40°C, organic solvent, CALBHigh selectivity, mild conditions>90% for β-Alanine
Catalytic AminationHigh temperature, aqueous NH₃One-step process88% for low MW PEG

Purification and Quality Control Standards

The purification of Azido-PEG7-amine presents significant challenges due to the polar nature of polyethylene glycol derivatives and the need to remove unreacted starting materials, byproducts, and potential contaminants [22]. Industrial-scale purification protocols must balance efficiency, yield, and product quality [12].

Column chromatography represents a common purification method for polyethylene glycol derivatives, though the high polarity of these compounds necessitates specialized solvent systems [22]. For Azido-PEG7-amine purification, a chloroform-methanol (10:1) solvent system has proven effective, with the addition of 1% aqueous concentrated ammonia to address the free amine group [22]. However, column chromatography often results in significant product streaking and distribution across multiple fractions, reducing overall yield [22].

For industrial-scale production, liquid-liquid extraction offers a more practical purification approach [2]. Following the zinc reduction of azido-terminated polyethylene glycol, the reaction mixture is treated with sodium hydroxide solution and extracted with dichloromethane [2]. The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under vacuum to yield the purified Azido-PEG7-amine [2].

Quality control standards for Azido-PEG7-amine typically specify a minimum purity of 90-95% as determined by high-performance liquid chromatography (HPLC) [7] [8]. Commercial standards often employ nonaqueous titration as a complementary purity assessment method, with specifications requiring a minimum purity of 90.0% [8].

Quality ParameterSpecificationAnalytical Method
AppearanceColorless to light yellow clear liquidVisual inspection
Purity≥90.0%HPLC area%
Purity≥90.0%Nonaqueous titration
Structure ConfirmationConsistent with expected structureNuclear Magnetic Resonance

Storage conditions for purified Azido-PEG7-amine typically require freezing (-20°C) under inert gas to prevent degradation [8]. The compound exhibits sensitivity to light, moisture, and heat, necessitating appropriate packaging and handling protocols for industrial production [8] [13].

Advanced Analytical Characterization

NMR Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for the structural characterization and purity assessment of Azido-PEG7-amine [8] [13]. Both proton (¹H) and carbon (¹³C) NMR provide valuable information about the molecular structure, functional group integrity, and potential impurities [14].

The ¹H NMR spectrum of Azido-PEG7-amine typically shows characteristic signals for the polyethylene glycol backbone, appearing as a complex multiplet in the range of 3.5-3.7 ppm [14]. The methylene protons adjacent to the azide group (N₃-CH₂-) typically appear as a triplet at approximately 3.4 ppm, while the methylene protons adjacent to the amine group (H₂N-CH₂-) show a triplet at approximately 2.8-3.0 ppm [14] [10].

One challenge in the NMR analysis of Azido-PEG7-amine is that the methylene protons adjacent to the azide group can be partially obscured by the polyethylene glycol backbone signals [14]. To address this limitation, a click chemistry derivatization approach has been developed to facilitate quantitative end-group analysis [14]. This method involves reacting the azide group with an alkyne to form a 1,2,3-triazole adduct, which produces a characteristic triazole proton signal well-separated from the polyethylene glycol backbone signals [14] [10].

The ¹³C NMR spectrum provides complementary structural information, with the polyethylene glycol backbone carbons appearing in the range of 70-72 ppm [6]. The carbon adjacent to the azide group typically appears at approximately 50-51 ppm, while the carbon adjacent to the amine group shows a signal at approximately 41-42 ppm [6] [14].

For industrial quality control purposes, NMR spectroscopy serves as a definitive method for confirming the structure of Azido-PEG7-amine and assessing functional group integrity [8] [13]. Commercial specifications typically require that the NMR spectrum be "consistent with structure" to pass quality control requirements [8] [13].

HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) represents the gold standard for purity assessment of Azido-PEG7-amine in industrial settings [7] [8]. HPLC analysis provides quantitative information about product purity, potential impurities, and batch-to-batch consistency [11].

Reversed-phase HPLC using a polyethylene glycol stationary phase has proven particularly effective for the analysis of polyethylene glycol derivatives like Azido-PEG7-amine [11]. This stationary phase provides specific selectivity for compounds with different polarities, allowing for efficient separation of the target compound from potential impurities [11].

A typical HPLC method for Azido-PEG7-amine analysis employs isocratic elution with a mobile phase consisting of water with a small percentage (0.04%) of triethylamine [11]. The addition of triethylamine improves peak shape and resolution by minimizing secondary interactions between the amine functionality and the stationary phase [11] [20].

For detection, ultraviolet (UV) absorption at 210-220 nm is commonly employed, though this wavelength range primarily detects the azide functionality rather than the polyethylene glycol backbone [11]. For more comprehensive detection, especially for potential impurities lacking strong UV chromophores, evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) may be employed [20].

Mass spectrometry coupled with liquid chromatography (LC-MS) offers enhanced characterization capabilities for Azido-PEG7-amine, particularly for identifying potential impurities and degradation products [20]. A novel approach involving post-column addition of diethylmethylamine or triethylamine has been developed to enhance the ionization of polyethylene glycol derivatives for mass spectrometric analysis [20].

For industrial quality control, HPLC purity assessment typically specifies a minimum purity of 90-95% based on peak area percentage [7] [8]. This specification ensures consistent product quality and performance in downstream applications [7] [8].

HPLC ParameterTypical Conditions
ColumnPEG reversed-phase stationary phase
Mobile PhaseWater with 0.04% triethylamine
Flow Rate1.0 mL/min
Temperature30°C
DetectionUV at 210-220 nm
Minimum Purity Specification≥90.0% area%

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

394.24274944 g/mol

Monoisotopic Mass

394.24274944 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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